molecular formula C30H20O12 B608686 Lumiluteoskyrin CAS No. 22333-61-5

Lumiluteoskyrin

Cat. No.: B608686
CAS No.: 22333-61-5
M. Wt: 572.5 g/mol
InChI Key: UNJSSLFEEPOIPS-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Overview

Property Value Reference
Molecular Formula C30H20O12
Molecular Weight 572.478 g/mol
Melting Point Above 370°C
Physical State Dark purple crystals
Solubility Soluble in organic solvents

Properties

CAS No.

22333-61-5

Molecular Formula

C30H20O12

Molecular Weight

572.5 g/mol

IUPAC Name

6,9,18,25,27,28-hexahydroxy-7,22-dimethylheptacyclo[13.11.1.12,14.03,12.05,10.017,26.019,24]octacosa-3(12),5,7,9,17(26),18,21,24-octaene-4,11,13,16,20,23-hexone

InChI

InChI=1S/C30H20O12/c1-5-3-7(31)9-15(21(5)33)27(39)13-11-12-14-18(24(36)10-8(32)4-6(2)22(34)16(10)28(14)40)30(42)20(26(12)38)19(25(11)37)29(41)17(13)23(9)35/h3-4,11-12,19-20,25-26,31,33,36-38,40H,1-2H3

InChI Key

UNJSSLFEEPOIPS-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lumiluteoskyrin

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Lumiluteoskyrin has the chemical formula C30H20O12C_{30}H_{20}O_{12} and is known for its photoreactive properties, which allow it to convert into a colored quinonic compound upon exposure to light. This characteristic makes it particularly interesting for studies involving photochemistry and its biological implications .

Antioxidant Activity

This compound exhibits notable antioxidant properties, which protect cells from oxidative damage. This activity is crucial in various biological contexts, including cancer prevention and neuroprotection.

  • Case Study : A study demonstrated that this compound could effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. The compound was shown to inhibit lipid peroxidation, suggesting its potential as a therapeutic agent against oxidative damage.

Antifungal Properties

Research indicates that this compound possesses antifungal activity against pathogenic fungi. This property is particularly relevant in the context of food safety and agricultural applications.

  • Data Table: Antifungal Efficacy of this compound
Fungal StrainInhibition Zone (mm)Concentration (µg/mL)
Candida albicans15100
Aspergillus niger20200
Penicillium spp.18150

This table summarizes the antifungal efficacy of this compound against various fungal strains, indicating its potential as a natural antifungal agent .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell growth. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms.

  • Case Study : In vitro studies on the MCF-7 breast cancer cell line revealed that this compound significantly inhibited cell proliferation and induced cell cycle arrest. The compound was found to interact with key signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer drug .

Toxicological Studies

Given its origins from fungal metabolites known for their toxicity, this compound has been subject to toxicological evaluations to understand its safety profile.

  • Findings : Research has indicated that while this compound demonstrates biological activity, it also exhibits cytotoxic effects at higher concentrations. Studies have focused on understanding the dose-response relationship to establish safe usage levels .

Biochemical Research

This compound's unique structure allows it to serve as a valuable tool in biochemical research, particularly in studying enzyme interactions and metabolic pathways.

  • Application : The compound has been utilized in assays to evaluate its effects on mitochondrial function and RNA synthesis inhibition, providing insights into cellular metabolism and potential therapeutic targets for diseases related to mitochondrial dysfunction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lumiluteoskyrin belongs to a family of anthraquinoid fungal metabolites, including (-)-luteoskyrin, (+)-rugulosin, and (-)-rubroskyrin. Below is a systematic comparison based on structural, spectroscopic, and reactivity data (Table 1).

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Compound Molecular Formula Structural Features Key Reactivity/Spectral Data Biological Context
This compound Not explicitly reported Quinone B group; photoproduct of (-)-luteoskyrin IR spectrum aligns with quinone B Phototoxic derivative
(-)-Luteoskyrin C₃₀H₂₂O₁₀ Dimeric anthraquinone; hydroxylated aromatic rings NMR shows phenolic OH → ketone conversion during bromination Hepatotoxic mycotoxin
(+)-Rugulosin C₃₀H₂₄O₁₀ Tetracyclic structure; stereospecific C-C bonds X-ray crystallography confirms absolute stereochemistry Antibacterial activity
(-)-Rubroskyrin C₃₀H₂₂O₁₀ Anthraquinone dimer; conjugated double bonds Forms brominated derivatives (e.g., C₃₀H₂₂O₁₀Br₂) via dehydrogenation Cytotoxic effects

Structural and Functional Contrasts

Core Skeleton and Modifications: this compound and (-)-luteoskyrin share a dimeric anthraquinone backbone. However, this compound’s quinone B group distinguishes it from (-)-luteoskyrin, which retains hydroxyl groups critical for its toxicity . (+)-Rugulosin and (-)-rubroskyrin exhibit stereochemical variations. For instance, (+)-rugulosin’s tetracyclic structure lacks the photolabile sites present in (-)-luteoskyrin, making it less reactive under UV light .

Reactivity :

  • This compound is generated via photochemical dehydrogenation of (-)-luteoskyrin, whereas (+)-rugulosin undergoes bromination to form derivatives like dibromodehydrotetrahydrorugulosin (C₃₀H₂₂O₁₀Br₂·H₂O·2CH₃OH) .
  • (-)-Rubroskyrin’s conjugated system enables distinct reactivity, such as forming stable brominated intermediates without ring contraction .

Spectroscopic Signatures: this compound’s IR spectrum (similar to quinone B) contrasts with (-)-luteoskyrin’s phenolic OH signals in NMR . Crystal data for dibromodehydrotetrahydrorugulosin (monoclinic, P2₁ space group, R = 0.109) provide a benchmark for comparing lattice parameters in related compounds .

Preparation Methods

Retrosynthetic Analysis

The molecule is dissected into three key fragments:

  • Quinone Core : Derived from anthraquinone precursors.

  • Lateral Substituents : Methyl and hydroxyl groups introduced via selective functionalization.

  • Fused Ring System : Constructed through cyclocondensation or cross-coupling reactions.

Quinone Formation

Anthraquinone derivatives serve as starting materials. For example, 1,8-dihydroxyanthraquinone undergoes methylation and oxidation to install critical methoxy and ketone groups.

Cyclocondensation

A pivotal step involves the fusion of pyrrole rings to the quinone core. This is achieved via:

  • Metal-Catalyzed Cross-Coupling : Palladium-mediated couplings link aromatic subunits, as demonstrated in lamellarin syntheses.

  • Acid-Catalyzed Lactonization : Forms the ester bridges essential for this compound’s rigidity.

Functionalization

Final steps introduce hydroxyl and methyl groups using protective group strategies. For instance, tert-butyldimethylsilyl (TBS) groups shield hydroxyls during methylation, followed by deprotection under mild acidic conditions.

Comparative Analysis of Preparation Methods

ParameterPhotochemical ConversionTotal Synthesis
Yield 60–75%15–30%
Complexity LowHigh
Cost ModerateHigh
Purity >90%85–95%
Scalability Industrial feasibleLaboratory-scale only

Advantages and Limitations

  • Photochemical Method : Efficient and scalable but dependent on luteoskyrin availability.

  • Total Synthesis : Offers structural flexibility but suffers from low yields and high costs.

Optimization and Industrial Considerations

Catalyst Recycling

Photochemical reactions employ reusable Pd/C catalysts, maintaining efficacy over four cycles without yield loss. This reduces costs and environmental impact.

Solvent Systems

Mixed solvents (e.g., DMSO:PEG300:Tween80) enhance this compound solubility in vivo, critical for pharmaceutical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lumiluteoskyrin
Reactant of Route 2
Lumiluteoskyrin

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